molecular formula C18H21N5O2S B1666013 Amocarzine CAS No. 36590-19-9

Amocarzine

Número de catálogo: B1666013
Número CAS: 36590-19-9
Peso molecular: 371.5 g/mol
Clave InChI: UFLRJROFPAGRPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

La amocarzina experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores para el grupo nitro y electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Study 1: Efficacy in Latin America

A significant clinical trial conducted in Latin America involved 312 patients treated with amocarzine at a dosage of 3 mg/kg twice daily after meals for three days. The results indicated that this regimen resulted in a 73% mortality rate among female O. volvulus parasites examined four months post-treatment. Skin microfilariae counts decreased dramatically within one week, maintaining low levels for up to six months post-therapy .

Parameter Pre-Treatment Post-Treatment (Day 8) Post-Treatment (Day 180)
Female Parasite Mortality-73% dead-
Skin Microfilariae Count100%10%14-18%

Study 2: Comparative Efficacy with Ivermectin

In a trial comparing this compound with ivermectin, patients received ivermectin (150 µg/kg) followed by this compound (3 mg/kg) or either drug alone. The findings revealed that while ivermectin effectively reduced microfilariae and induced some macrofilaricidal effects, this compound was less potent against adult worms and microfilariae .

Treatment Group Microfilariae Reduction Adverse Reactions
Ivermectin AloneSignificantMild
This compound AloneModerateSevere Mazzotti reactions
Ivermectin + this compoundComparable to IvermectinModerate

Safety Profile

This compound has been associated with various adverse reactions, particularly Mazzotti-type reactions, which include itching and rash. However, these reactions were noted to be more frequent when this compound was administered without prior ivermectin treatment. Overall tolerability was deemed acceptable in most cases; however, neurological disturbances were reported but were reversible .

Future Directions in Research

Given the promising results from clinical trials, further investigations into this compound's efficacy are recommended, particularly focusing on diverse patient demographics such as women and children. Studies employing urine colorimetry for drug monitoring and ultrasonography for assessing nodular changes post-treatment are suggested to refine therapeutic protocols .

Actividad Biológica

Amocarzine, a compound primarily studied for its effects on onchocerciasis (river blindness), exhibits notable biological activity against the Onchocerca volvulus parasite. This article explores its efficacy, pharmacokinetics, and associated clinical findings based on diverse research sources.

This compound is believed to exert its effects through multiple mechanisms, primarily targeting the adult worms and microfilariae (mf) of O. volvulus. Its action appears to involve:

  • Microfilaricidal Activity : this compound shows significant activity against mf, leading to a rapid decrease in skin parasite counts post-treatment.
  • Adult Worm Effects : Clinical studies indicate that this compound can impact adult female worms, with notable necrobiotic changes observed post-treatment.

Clinical Studies and Findings

Several clinical trials have been conducted to evaluate the efficacy of this compound in treating onchocerciasis. Below is a summary of key studies:

Study Location Dosage Regimen Efficacy Observed Notes
Guatemala3 mg/kg twice daily for 3 days57% of female parasites dead; 24% necrobiotic; mf decreased to 10% of initial levels within one weekGood tolerability noted; higher efficacy when administered postprandially
Ecuador3 mg/kg twice daily for 3 daysKilled 73% of female parasites; mf counts reduced significantly over timeSimilar pharmacokinetic profile as seen in Guatemala
Ghana150 µg/kg ivermectin pre-treatment + 3 mg/kg this compoundThis compound alone showed less efficacy compared to ivermectin; Mazzotti reactions more severe with this compoundSuggested that this compound may not be effective in African populations compared to South America

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption and bioavailability of this compound are significantly influenced by food intake. For instance:

  • Absorption : Higher solubility at acidic pH enhances absorption when taken after meals compared to fasting conditions.
  • Plasma Levels : Predictable plasma levels were achieved with the recommended dosing regimen, demonstrating consistent bioavailability across different populations.

Side Effects and Tolerability

Despite its efficacy, this compound is associated with several side effects, particularly Mazzotti-type reactions, which include:

  • Pruritus
  • Cutaneous rash
  • Peripheral sensory neuropathy
  • Dizziness and gaze-evoked nystagmus

These reactions were more pronounced in patients treated with this compound compared to those receiving ivermectin.

Propiedades

Número CAS

36590-19-9

Fórmula molecular

C18H21N5O2S

Peso molecular

371.5 g/mol

Nombre IUPAC

4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide

InChI

InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26)

Clave InChI

UFLRJROFPAGRPN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

SMILES canónico

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine
amocarzine
CGP 6140
CGP-6140
phenithiourezine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amocarzine
Reactant of Route 2
Reactant of Route 2
Amocarzine
Reactant of Route 3
Reactant of Route 3
Amocarzine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amocarzine
Reactant of Route 5
Reactant of Route 5
Amocarzine
Reactant of Route 6
Reactant of Route 6
Amocarzine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.